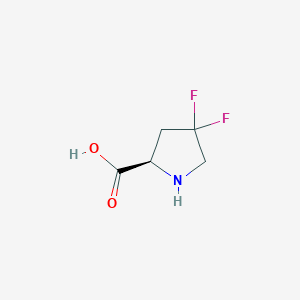
(R)-4,4-Difluoropyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4,4-Difluoropyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of ®-4,4-Difluoropyrrolidine-2-carboxylic acid may involve large-scale fluorination and carboxylation processes, followed by efficient chiral resolution techniques to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-4,4-Difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorinated alcohols, aldehydes, and substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
®-4,4-Difluoropyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its stability and bioactivity.
Industry: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. The pathways involved may include enzyme inhibition or receptor activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid: The enantiomer of the compound with different biological activity.
4-Fluoropyrrolidine-2-carboxylic acid: A similar compound with only one fluorine atom.
Pyrrolidine-2-carboxylic acid: The non-fluorinated parent compound.
Uniqueness
®-4,4-Difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H7F2NO2 |
|---|---|
Poids moléculaire |
151.11 g/mol |
Nom IUPAC |
(2R)-4,4-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1 |
Clé InChI |
ZPBIYZHGBPBZCK-GSVOUGTGSA-N |
SMILES isomérique |
C1[C@@H](NCC1(F)F)C(=O)O |
SMILES canonique |
C1C(NCC1(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
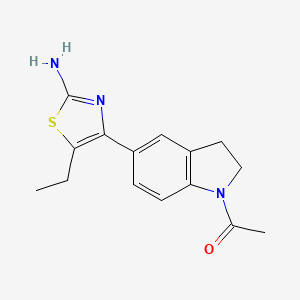
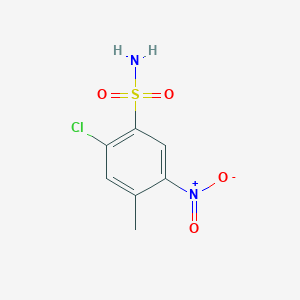
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
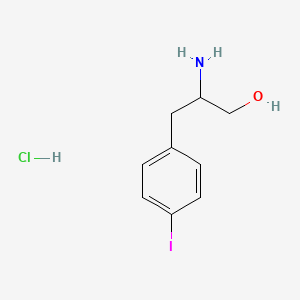

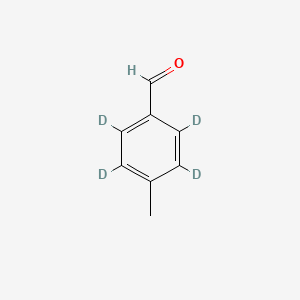
![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)


![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)


![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)
